molecular formula C10H13ClN2 B2692755 4-(2-Aminopropyl)benzonitrile hydrochloride CAS No. 92986-00-0

4-(2-Aminopropyl)benzonitrile hydrochloride

Cat. No.: B2692755
CAS No.: 92986-00-0
M. Wt: 196.68
InChI Key: FULCSNRQLUTDMH-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)benzonitrile hydrochloride is a synthetic organic compound characterized by a benzonitrile core substituted with a 2-aminopropyl group and a hydrochloride salt. Benzonitrile-based compounds are frequently employed as intermediates in drug synthesis due to their reactivity and versatility in forming C–N bonds. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

4-(2-aminopropyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8(12)6-9-2-4-10(7-11)5-3-9;/h2-5,8H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCSNRQLUTDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with 2-aminopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminopropyl)benzonitrile hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Aminopropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Backbone: While 4-(2-Aminopropyl)benzonitrile hydrochloride features a benzonitrile core, analogs like 3,4-Dihydroxyamphetamine hydrochloride () replace the nitrile group with a benzenediol, altering reactivity and biological activity.
  • Substituents: The aminopropyl group in the target compound contrasts with the pyrimidinyl-amino group in Rilpivirine Hydrochloride (), which confers specificity for HIV reverse transcriptase inhibition.
  • Chirality: (S)-4-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride () introduces stereochemical complexity, making it valuable for enantioselective synthesis.

Biological Activity

4-(2-Aminopropyl)benzonitrile hydrochloride, also known as a benzonitrile derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of the compound's synthesis, mechanisms of action, biological activities, and comparative studies with related compounds.

The synthesis of 4-(2-Aminopropyl)benzonitrile hydrochloride typically involves the nucleophilic substitution reaction between benzonitrile and 2-aminopropyl chloride. The reaction is often facilitated by bases such as sodium hydroxide or potassium carbonate under controlled heating conditions to optimize yield and purity.

  • Chemical Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • Solubility : Soluble in water and organic solvents.

The biological activity of 4-(2-Aminopropyl)benzonitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The exact mechanisms depend on the context in which the compound is applied, such as its role in pharmacological studies or biochemical assays .

Antitumor Activity

Research into structurally related polyamine analogues indicates that compounds with similar functional groups can exhibit antitumor properties by depleting natural polyamines within cells. This mechanism can lead to cytotoxic effects against cancer cells . While direct evidence for 4-(2-Aminopropyl)benzonitrile hydrochloride's antitumor activity is still emerging, its potential as a precursor for pharmaceutical compounds suggests further investigation is warranted.

Comparative Studies

To better understand the uniqueness of 4-(2-Aminopropyl)benzonitrile hydrochloride, it is useful to compare it with analogous compounds:

Compound NameStructure TypeNotable Activity
BenzonitrileParent compoundLacks amino group; minimal biological activity
4-(2-Aminopropyl)phenolHydroxyl derivativePotential anti-inflammatory properties
4-(2-Aminopropyl)benzaldehydeAldehyde derivativeInvestigated for various biochemical activities

This table illustrates how the specific substitution pattern of 4-(2-Aminopropyl)benzonitrile hydrochloride imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study on a related nitrile compound demonstrated significant bactericidal activity against enteropathogens by inducing cell envelope stress, leading to bacterial cell death. This finding suggests that similar mechanisms may be explored for 4-(2-Aminopropyl)benzonitrile hydrochloride .
  • Polyamine Analogue Research : Research into polyamine analogues has shown that structural modifications can enhance or alter biological activity, indicating that derivatives of 4-(2-Aminopropyl)benzonitrile hydrochloride could be optimized for better therapeutic outcomes against cancers or infections .

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